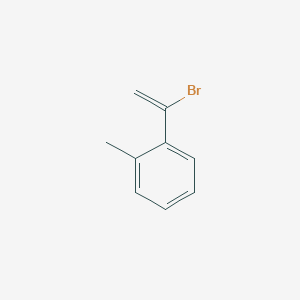
2-(1-Bromovinyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromovinyl)toluene is an organic compound that belongs to the class of benzene derivatives It consists of a toluene moiety substituted with a bromovinyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromovinyl)toluene typically involves the bromination of vinyl toluene. One common method is the electrophilic addition of bromine to the double bond of vinyl toluene, followed by dehydrohalogenation to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield derivatives like 2-(1-Aminovinyl)toluene.
- Oxidation reactions produce compounds like 2-(1-Formylvinyl)toluene.
- Reduction reactions result in 2-Ethylbenzyl derivatives.
Applications De Recherche Scientifique
2-(1-Bromovinyl)toluene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the development of novel therapeutic agents and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-(1-Bromovinyl)toluene involves its interaction with various molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Vinylbenzene (Styrene): Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom but lacks the vinyl group, leading to different reactivity patterns.
Toluene: Simple aromatic compound without additional functional groups, used as a solvent and precursor in chemical synthesis
Uniqueness: 2-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a wide range of synthetic applications and makes it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C9H9Br |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,2H2,1H3 |
Clé InChI |
JLTLGLMEGZAXCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)

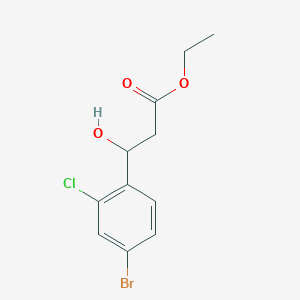
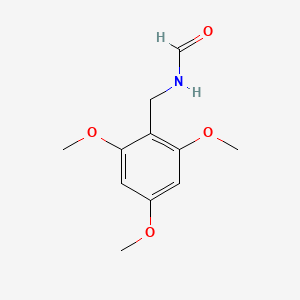
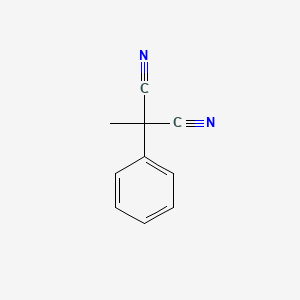
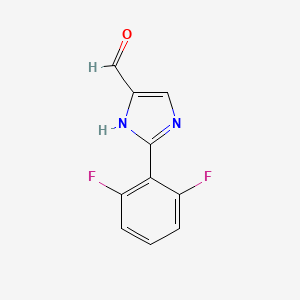
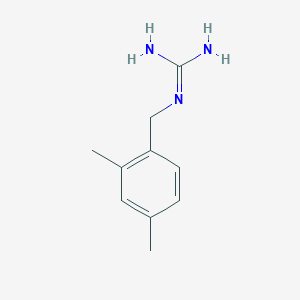
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)
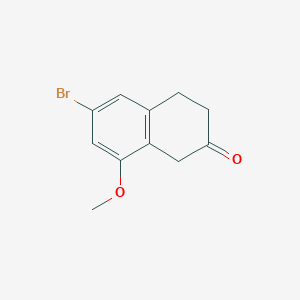

![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)

